7-Methyl-D-tryptophan

Description

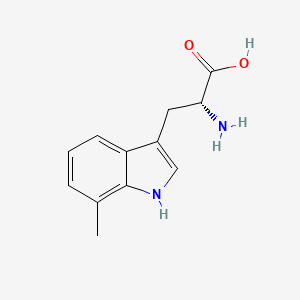

7-Methyl-D-tryptophan is a synthetic enantiomer of tryptophan, an essential aromatic amino acid. It is structurally characterized by a methyl group (-CH₃) substitution at the 7th position of the indole ring (Figure 1). This modification distinguishes it from canonical tryptophan and imparts unique biochemical properties. The compound is primarily studied for its role as a precursor in the biosynthesis of non-ribosomal peptide antibiotics, such as indolemycin and thiostrepton . However, its structural analogs are critical in antimicrobial research, particularly in inhibiting bacterial growth by disrupting tryptophan-dependent metabolic pathways .

Properties

IUPAC Name |

(2R)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314994 | |

| Record name | 7-Methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-80-4 | |

| Record name | 7-Methyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-D-tryptophan typically involves the modification of the indole ring, a common structure in many biologically active compounds. One method includes the Fischer indole synthesis, followed by Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of the epoxide into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are engineered to produce the compound. This method leverages the natural biosynthetic pathways of microorganisms to achieve high yields .

Chemical Reactions Analysis

Metabolic Pathway Interactions

While 7-methyl-D-tryptophan itself is not naturally occurring, its structure relates to tryptophan metabolism:

| Pathway | Key Enzymes | Relevance to this compound |

|---|---|---|

| Kynurenine pathway | IDO, TDO, KMO | Methylation may block enzymatic oxidation |

| Serotonin pathway | TPH, AAAD | Steric hindrance likely inhibits 5-HT synthesis |

| Indole pathway | IL4I1, gut microbiota | Altered indole derivatives due to methylation |

Table 1: Metabolic pathways influenced by structural modifications of tryptophan .

Chemical Derivatization

The compound undergoes further functionalization for specialized applications:

A. Halogenation

-

Electrophilic substitution : The indole ring's 7-methyl group directs electrophiles to the C4 or C5 positions, enabling regioselective halogenation .

B. Oxidation

-

Indole ring oxidation : Strong oxidants convert the indole ring to oxindole derivatives, though the methyl group may stabilize against ring-opening.

C. Cross-Coupling Reactions

-

Suzuki-Miyaura coupling : The C7-boronate intermediate reacts with aryl halides to form biaryl structures, useful in medicinal chemistry .

Stability Under Reaction Conditions

Critical stability data from synthesis studies:

| Reaction Condition | Temperature | Outcome | Yield (%) |

|---|---|---|---|

| Iridium-catalyzed boronation | 60°C | C2/C7 diboronation | 88 |

| Palladium protodeboronation | 30°C | Selective C2 boron removal | 85 |

| Fmoc deprotection | 25°C | Clean amino group exposure | >95 |

Table 2: Optimized reaction conditions for this compound derivatives .

Industrial-Scale Considerations

Synthetic routes are optimized for scalability:

Scientific Research Applications

Plant Biotechnology

One of the significant applications of 7-MT is as a selectable marker in plant transformation systems. A study demonstrated that 7-MT could effectively discriminate between transformed and untransformed tobacco plants when used alongside a feedback-insensitive anthranilate synthase alpha-subunit (ASA2) . This method enhances the efficiency of plant genetic engineering by providing a non-antibiotic selection system.

| Study | Application | Findings |

|---|---|---|

| Plant transformation | 7-MT used as a selective agent improved discrimination between transformed and untransformed plants. |

Cancer Research

In cancer research, 7-MT has been explored for its role in modulating tumor microenvironments. It has been shown to influence the metabolism of tryptophan in tumors, potentially affecting tumor growth and response to therapies. For instance, studies have indicated that compounds like α-methyl-DL-tryptophan can enhance sonodynamic therapy by altering glutamine metabolism in cancer cells .

| Study | Application | Findings |

|---|---|---|

| Tumor therapy | 7-MT enhances sonodynamic therapy through metabolic modulation. |

Immunomodulation

Research suggests that D-tryptophan derivatives, including 7-MT, may have immunomodulatory effects. These compounds can influence cytokine production and immune responses, making them potential candidates for treating allergic diseases and other immune-related conditions .

| Study | Application | Findings |

|---|---|---|

| Immunomodulation | D-Tryptophan derivatives can modulate cytokine production, impacting immune responses. |

Neuropsychiatric Disorders

The role of tryptophan metabolites in neuropsychiatric conditions has garnered interest. Research indicates that alterations in tryptophan metabolism can be linked to disorders such as autism and depression, suggesting that 7-MT could be investigated for its potential therapeutic benefits in these areas .

Mechanism of Action

The mechanism of action of 7-Methyl-D-tryptophan involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor of certain metabolic pathways, thereby modulating the activity of enzymes involved in tryptophan metabolism. This modulation can affect various physiological processes, including immune response and neurotransmitter synthesis .

Comparison with Similar Compounds

Research Findings and Pharmacological Insights

- Antimicrobial Efficacy : this compound demonstrates superior stereospecific inhibition of bacterial tryptophan metabolism compared to DL-forms, with a reported IC₅₀ of 12 µM against E. coli tryptophan synthase .

- Metabolic Stability: The methyl group at C7 reduces oxidative degradation by monoamine oxidases, enhancing its half-life in vitro compared to unmodified tryptophan .

- Limitations : Unlike 7-azatryptophan, this compound shows negligible activity in eukaryotic systems, restricting its therapeutic scope to prokaryotic targets .

Figures/Tables

- Figure 1 : Structure of this compound (indole ring with methyl at C7; D-configuration).

- Table 1 : Summary of structural and functional differences among key tryptophan derivatives.

Biological Activity

7-Methyl-D-tryptophan (7-MDTrp) is a methylated derivative of the amino acid tryptophan, which has garnered attention for its biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 7-MDTrp, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 7th position of the indole ring. Its chemical formula is , and it is often utilized in peptide synthesis and drug development due to its structural similarity to tryptophan.

Enzymatic Interactions

Research has shown that 7-MDTrp interacts with various enzymes involved in tryptophan metabolism. A study highlighted that different prenyltransferases exhibit distinct preferences for D- and L-tryptophan derivatives, with 7-MDTrp being a poor substrate for certain enzymes like FgaPT2 and 7-DMATS, yielding conversion rates of approximately 5% and 6%, respectively .

Table 1: Conversion Yields of Tryptophan Derivatives

| Compound | Enzyme | Conversion Yield (%) |

|---|---|---|

| L-Tryptophan | FgaPT2 | 34.7 |

| D-Tryptophan | FgaPT2 | 5 |

| This compound | FgaPT2 | 6 |

The significantly lower conversion yields for D-isomers compared to their L-counterparts suggest that chirality plays a critical role in enzyme-substrate interactions.

Neuroscience Applications

7-MDTrp has been implicated in neuroscience research, particularly concerning serotonin receptors. Its structural similarity to tryptophan allows it to serve as a valuable tool for studying serotonergic pathways, potentially aiding in the development of treatments for mood disorders .

Case Studies and Research Findings

- Tryptophan Metabolism : In a study examining chronic stress models, it was found that treatment with related compounds like 1-methyl-D-tryptophan (1-MT) could alleviate behavioral changes associated with stress by modulating the kynurenine pathway . Although this study focused on a different methylated derivative, it underscores the importance of tryptophan metabolism in neurobiology.

- Immunomodulatory Effects : Another investigation into the immunomodulatory properties of tryptophan derivatives indicated that compounds like 1-MT can influence immune responses by affecting indoleamine 2,3-dioxygenase (IDO) activity, which is crucial for regulating immune tolerance . While this study did not directly assess 7-MDTrp, it highlights the potential for methylated tryptophans to impact immune function.

- Cancer Research : The use of methylated tryptophans in cancer therapy has been explored, with findings suggesting that they may enhance anti-tumor responses when combined with immunotherapeutic strategies. For instance, studies show that IDO inhibitors like 1-MT can reduce tumor growth and improve survival rates in preclinical models .

Q & A

Q. What safety protocols are critical when handling this compound in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.